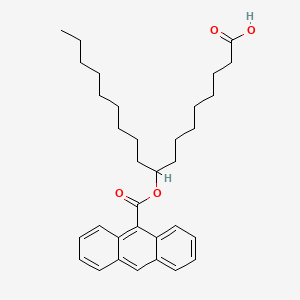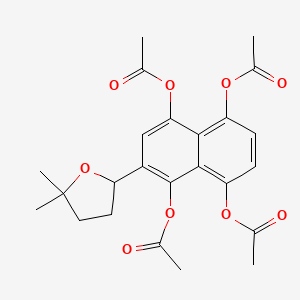
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- is a natural product found in Litsea verticillata, Gaeumannomyces, and other organisms with data available.
Aplicaciones Científicas De Investigación
Formation and Function in Food
2(5H)-Furanones, including variants like 5-hydroxy-3,4-dimethyl-5-pentyl-, are found in a range of cooked foodstuffs and are important for their flavor properties. They are primarily formed through Maillard reactions between sugars and amino acids during heating. These compounds contribute to the flavors of various fruits like strawberries, raspberries, pineapples, and tomatoes. Their biosynthetic routes, however, remain unknown. Certain 3-hydroxy-2(5H)-furanones contribute to meaty and spicy/nutty flavors in foods (Slaughter, 2007).
Antioxidant and Anti-carcinogenic Properties
Some furanones found in foods exhibit mutagenic properties to bacteria and can cause DNA damage in lab tests. However, they also act as effective anti-carcinogenic agents in animal diets treated with cancer-inducing compounds. Notably, two of the food-derived furanones have antioxidant activity comparable to ascorbic acid (Slaughter, 1999).
Role in Flavor and Fragrance Industry
4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives are key flavor compounds in many fruits and are highly valued in the food industry for their attractive sensory properties. These compounds are synthesized through enzymatic steps in fruits, and also as a product of the Maillard reaction. Advances in understanding their biosynthetic pathways have implications for the food and fragrance industries (Schwab, 2013).
Signal Molecules in Inter-organism Systems
Certain furanones act as signal molecules in various systems. For example, 5-methyl-4-hydroxy-3(2H)-furanone serves as a pheromone in cockroaches, and a 2,5-dimethyl derivative deters fungal growth on strawberries. Brominated furanones produced by red seaweed prevent bacterial colonization by interfering with bacterial signaling (Slaughter, 1999).
Other Applications
- The study of 2(5H)-furanone in various reactions, like the Vilsmeier-Haak reaction, has led to the synthesis of β-substituted furans and insights into the molecular structures of related compounds. This has potential applications in organic synthesis and the chemistry of biologically active compounds (Krapivin et al., 1999).
- Research into 5-hydroxy-2(5H)-furanone derivatives has led to the development of biomedical products, using dye-sensitized photooxygenation methods to obtain γ-butenolide derivatives (He Xun, 2012).
- Amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized for potential use as linkers in drug development. Preliminary bioactivity investigations indicate these derivatives could be used for linking bioactive moieties in drug design (Shi-He Luo et al., 2019).
Propiedades
Número CAS |
6067-11-4 |
|---|---|
Nombre del producto |
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- |
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3 |
Clave InChI |
VJZWZDQDXPADSE-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
SMILES canónico |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
Otros números CAS |
6067-11-4 |
Sinónimos |
hydroxydihydrobovolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





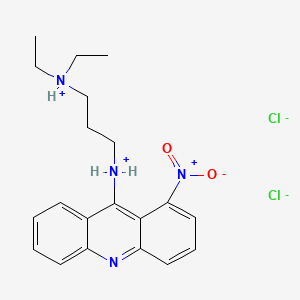



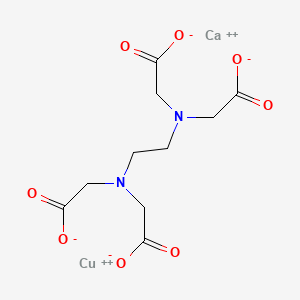

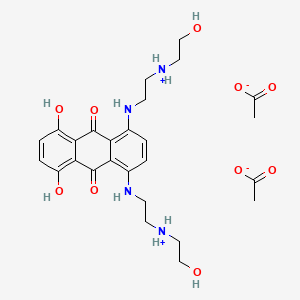
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)

